molecular formula C20H16N2O5S B11986030 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid CAS No. 303104-66-7

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid

Katalognummer: B11986030
CAS-Nummer: 303104-66-7
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: LOLFXYXYSWVGII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is a complex organic compound that features a combination of aromatic rings, carboxyl groups, and thienyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of 4-carboxyaniline with a thienyl-containing ketone under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as amination and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-furyl)ethyl)amino)benzoic acid
  • 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-pyridyl)ethyl)amino)benzoic acid

Uniqueness

4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Eigenschaften

CAS-Nummer

303104-66-7

Molekularformel

C20H16N2O5S

Molekulargewicht

396.4 g/mol

IUPAC-Name

4-[[1-(4-carboxyanilino)-2-oxo-2-thiophen-2-ylethyl]amino]benzoic acid

InChI

InChI=1S/C20H16N2O5S/c23-17(16-2-1-11-28-16)18(21-14-7-3-12(4-8-14)19(24)25)22-15-9-5-13(6-10-15)20(26)27/h1-11,18,21-22H,(H,24,25)(H,26,27)

InChI-Schlüssel

LOLFXYXYSWVGII-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.